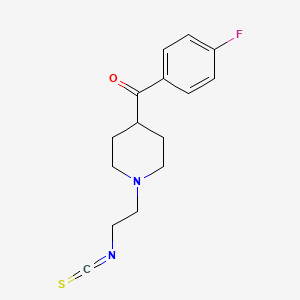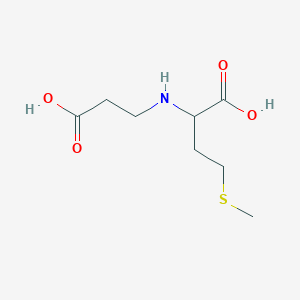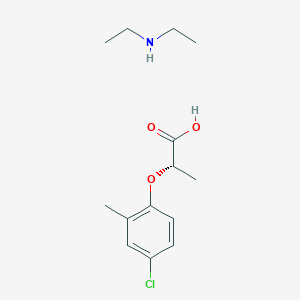
4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone is a chemical compound with the molecular formula C15H17FN2OS and a molecular weight of 292.37 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group, an isothiocyanatoethyl group, and a piperidinyl ketone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone involves several steps. One common synthetic route includes the reaction of 4-fluorophenyl piperidin-4-yl ketone with 2-isothiocyanatoethyl bromide under specific reaction conditions . The reaction typically requires a base such as potassium carbonate and an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanato group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function, which may contribute to its biological effects. The fluorophenyl group may also play a role in enhancing the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenyl 1-(2-isothiocyanatoethyl)piperidin-4-yl ketone can be compared with other similar compounds, such as:
4-Fluorophenyl 1-(2-aminoethyl)piperidin-4-yl ketone: This compound has an amino group instead of an isothiocyanato group, which may result in different reactivity and biological activity.
4-Fluorophenyl 1-(2-hydroxyethyl)piperidin-4-yl ketone:
4-Fluorophenyl 1-(2-thioethyl)piperidin-4-yl ketone: The thio group can introduce sulfur-based reactivity, which may be useful in certain chemical transformations.
The uniqueness of this compound lies in its isothiocyanato group, which provides distinct reactivity and potential for covalent modification of biological targets.
Eigenschaften
CAS-Nummer |
84946-22-5 |
|---|---|
Molekularformel |
C15H17FN2OS |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[1-(2-isothiocyanatoethyl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C15H17FN2OS/c16-14-3-1-12(2-4-14)15(19)13-5-8-18(9-6-13)10-7-17-11-20/h1-4,13H,5-10H2 |
InChI-Schlüssel |
OLRWWWTWDHELJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















